![molecular formula C16H15BrN6O B2497884 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine CAS No. 2380180-57-2](/img/structure/B2497884.png)
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a furan ring and a piperazine ring, which is further substituted with a bromopyrimidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multiple steps:
-
Formation of the Bromopyrimidine Intermediate: : The synthesis begins with the preparation of 5-bromopyrimidine. This can be achieved by bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
-
Piperazine Substitution: : The bromopyrimidine is then reacted with piperazine to form 5-bromopyrimidin-2-yl)piperazine. This reaction is usually carried out in a solvent like ethanol or acetonitrile under reflux conditions.
-
Formation of the Pyridazine Core: : The next step involves the formation of the pyridazine ring. This can be done by reacting a suitable dicarbonyl compound with hydrazine hydrate to form the pyridazine core.
-
Coupling with Furan: : Finally, the furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for handling hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions:
-
Oxidation and Reduction: : The furan ring can participate in oxidation reactions, forming furanones or other oxidized derivatives. Reduction reactions can also modify the furan ring or other parts of the molecule.
-
Coupling Reactions: : The compound can undergo various coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new substituents or linkers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products
The major products of these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound, such as azides, thiols, or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The exact mechanism of action of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromopyrimidine moiety could interact with nucleophilic sites in proteins or DNA, while the piperazine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyrimidin-2-yl)piperazine: Shares the bromopyrimidine and piperazine moieties but lacks the pyridazine and furan rings.
6-(Furan-2-yl)pyridazine: Contains the pyridazine and furan rings but lacks the bromopyrimidine and piperazine moieties.
3-(Piperazin-1-yl)pyridazine: Similar pyridazine and piperazine structure but without the bromopyrimidine and furan rings.
Uniqueness
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is unique due to its combination of a bromopyrimidine, piperazine, pyridazine, and furan rings. This unique structure provides multiple sites for chemical modification and potential biological activity, making it a versatile compound for research and industrial applications.
Eigenschaften
IUPAC Name |
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O/c17-12-10-18-16(19-11-12)23-7-5-22(6-8-23)15-4-3-13(20-21-15)14-2-1-9-24-14/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWDAPBCKZNOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.